molecular formula C17H34OS B14612466 4-(Dodecylsulfanyl)-3-methylbutan-2-one CAS No. 57212-68-7

4-(Dodecylsulfanyl)-3-methylbutan-2-one

Cat. No.: B14612466
CAS No.: 57212-68-7
M. Wt: 286.5 g/mol
InChI Key: BEYRTSBQXHRYLV-UHFFFAOYSA-N
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Description

4-(Dodecylsulfanyl)-3-methylbutan-2-one is a sulfur-containing ketone characterized by a dodecylthioether group (-SC₁₂H₂₅) attached to the 4-position of a 3-methylbutan-2-one backbone. This structure combines lipophilic properties from the long alkyl chain with reactive ketone and sulfide functionalities. For instance, carbonyl compounds with sulfide linkages are noted for their roles in oxidation processes and flavor/fragrance applications .

Properties

CAS No.

57212-68-7

Molecular Formula

C17H34OS

Molecular Weight

286.5 g/mol

IUPAC Name

4-dodecylsulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C17H34OS/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-16(2)17(3)18/h16H,4-15H2,1-3H3

InChI Key

BEYRTSBQXHRYLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecylsulfanyl)-3-methylbutan-2-one typically involves the reaction of 3-methylbutan-2-one with dodecylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include acids or bases that facilitate the thiol-ene reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecylsulfanyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dodecylsulfanyl)-3-methylbutan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Dodecylsulfanyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one

  • Structure : Shares the 3-methylbutan-2-one core but replaces the dodecyl group with a 2,4-dimethylphenylthio substituent.
  • Key Differences: Lipophilicity: The aromatic phenyl group (vs. Steric Effects: The ortho-methyl groups on the phenyl ring may hinder reactivity at the sulfur atom compared to the linear dodecyl chain.
  • Applications : Likely used in pharmaceutical intermediates, as suggested by its listing under "Pharmaceutical Intermediates" by Hairui Chemical .

4-[(3-Oxobutyl)sulfanyl]butan-2-one (Bis(3-oxobutyl) sulfide)

  • Structure : Features two 3-oxobutyl groups connected via a sulfide bridge, resulting in dual ketone functionalities.
  • Symmetry: The symmetric structure may influence crystallization behavior and thermal stability.
  • Documented Use : Serves as a synthetic intermediate in organic chemistry, particularly for sulfur-containing polymers .

(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methylbutan-2-one

  • Structure : Contains a bicyclic terpene-derived substituent at the 4-position, replacing the dodecylsulfanyl group.
  • Key Differences :
    • Complexity : The cyclohexylidene group introduces steric bulk and conjugated double bonds, altering UV-Vis absorption properties.
    • Natural Occurrence : Found in plant-derived oils, suggesting a role in oxidation pathways during plant material storage .

Physicochemical and Functional Comparisons

Property 4-(Dodecylsulfanyl)-3-methylbutan-2-one 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one Bis(3-oxobutyl) sulfide
Molecular Weight ~270 g/mol (estimated) ~236 g/mol (CAS: 1498798-39-2) ~202 g/mol
Hydrophobicity High (long alkyl chain) Moderate (aromatic substituent) Low (short alkyl chains)
Reactive Sites Ketone, sulfide Ketone, aromatic sulfide Two ketones, sulfide
Documented Applications Limited data; inferred use in surfactants Pharmaceutical intermediates Polymer synthesis

Research Findings and Implications

  • Reactivity Trends : Sulfide-containing ketones generally exhibit nucleophilic susceptibility at the sulfur atom and electrophilic reactivity at the ketone. The dodecyl chain in the target compound may stabilize micelle formation in solution, enhancing surfactant-like behavior compared to shorter-chain analogs .

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